Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
Furan and 1,2,4-triazole are important pharmacophores that have been extensively studied for creating libraries of new chemical compounds . They are part of a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring .
Synthesis Analysis
A new family of compounds containing furan and 1,2,4-triazole moieties was synthesized using a three-step process . The process involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Anticancer Activity
Compounds with structures similar to the one have been studied for their potential anticancer properties. For instance, certain derivatives have shown cytotoxic activities against various cancer cell lines .
Antibacterial and Antifungal Properties
Derivatives of furan and triazolo have been synthesized and evaluated for their antibacterial and antifungal activities against a range of gram-positive and gram-negative bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Indole derivatives, which share some structural similarities with your compound, have demonstrated anti-inflammatory and analgesic activities in biological evaluations .
Synthesis of Mannich Bases
Furan derivatives are used in the synthesis of Mannich bases, which are important intermediates in organic synthesis for producing various pharmacologically active molecules .
Mechanism of Action
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Compounds with similar structures have demonstrated various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for the compound you mentioned is not available, it’s generally important to avoid breathing in chemical vapors and to avoid skin and eye contact when handling chemicals . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
There has been a lot of interest in the synthesis of heterocycles containing furan and 1,2,4-triazole moieties . These compounds have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties . Future research may focus on the development and synthesis of new hybrid compounds incorporating these moieties .
properties
IUPAC Name |
furan-2-yl-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-18(14-4-2-12-27-14)23-9-7-22(8-10-23)16-6-5-15-19-20-17(24(15)21-16)13-3-1-11-26-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIIGANUJZGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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